3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one
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Overview
Description
3-(1-Phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one is a complex heterocyclic compound. This compound features a fused ring system that includes benzimidazole, pyrimidine, and pyridine moieties. Such structures are often of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of appropriate intermediates under specific conditions:
Starting Materials: The synthesis often begins with benzimidazole derivatives and pyrimidine precursors.
Cyclization: The key step involves cyclization reactions, which can be facilitated by catalysts or specific reagents.
Reaction Conditions: Typical conditions might include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and heating to temperatures ranging from 80°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using batch or continuous flow reactors. The process would be optimized for yield and purity, often involving:
Catalysts: Use of metal catalysts or organocatalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(1-Phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or DNA, altering their function.
Pathways Involved: The compound can modulate signaling pathways, leading to effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its simple derivatives.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil or cytosine.
Pyridine Derivatives: Compounds like nicotinamide or pyridoxine.
Uniqueness
What sets 3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one apart is its unique fused ring system, which combines multiple pharmacophores into a single molecule. This structural complexity can lead to diverse biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
5-(1-phenylethyl)-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c1-13(14-7-3-2-4-8-14)24-12-22-18-15(19(24)26)11-21-20-23-16-9-5-6-10-17(16)25(18)20/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFPZUPYSLCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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